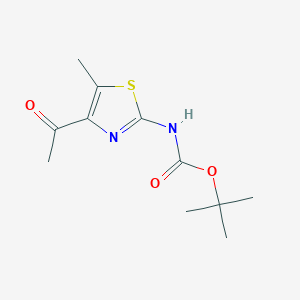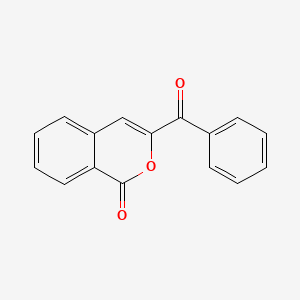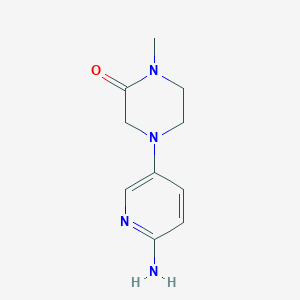
rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, which include a thiane ring with three oxygen atoms and two methyl groups at the 2 and 6 positions. The cis configuration refers to the spatial arrangement of the substituents on the ring, which can influence the compound’s reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylthiol with a suitable oxidizing agent to form the thiane ring. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure the desired cis configuration and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and high efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions
rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The methyl groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the thiane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
科学研究应用
rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis has diverse applications in scientific research, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex molecules and materials. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a useful probe for investigating stereoselective processes.
Medicine: Potential medical applications include the development of new pharmaceuticals and therapeutic agents. The compound’s reactivity and functional group compatibility enable the design of drug candidates with specific biological activities.
Industry: Industrial applications range from the production of specialty chemicals to the development of advanced materials. The compound’s stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism by which rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to specific sites, modulating the activity of target molecules. Pathways involved in these interactions may include redox reactions, covalent bonding, and non-covalent interactions such as hydrogen bonding and van der Waals forces.
相似化合物的比较
Similar Compounds
rac-(2R,6S)-2,6-dimethyl-4-(4-piperidinyl)morpholine dihydrochloride: This compound shares structural similarities with rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis, but differs in the presence of a morpholine ring and piperidinyl substituent.
rac-(2R,6S)-2,6-Dimethyloxan-4-one (cis): Another similar compound, featuring an oxan ring instead of a thiane ring.
rac-(2R,6S)-6-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-2-carboxylic acid, cis: This compound includes a fluorenylmethoxycarbonyl group, adding complexity to its structure.
Uniqueness
This compound stands out due to its thiane ring and specific functional groups, which confer unique reactivity and interaction profiles
属性
分子式 |
C7H12O3S |
|---|---|
分子量 |
176.24 g/mol |
IUPAC 名称 |
(2R,6S)-2,6-dimethyl-1,1-dioxothian-4-one |
InChI |
InChI=1S/C7H12O3S/c1-5-3-7(8)4-6(2)11(5,9)10/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI 键 |
CDMBIRSYFONEKJ-OLQVQODUSA-N |
手性 SMILES |
C[C@@H]1CC(=O)C[C@@H](S1(=O)=O)C |
规范 SMILES |
CC1CC(=O)CC(S1(=O)=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)


![6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13507120.png)

![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)


![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)


![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)
